(4-Pyridylmethyl)sulfonyl chloride triflate chemical properties
(4-Pyridylmethyl)sulfonyl chloride triflate chemical properties
An In-Depth Technical Guide to (4-Pyridylmethyl)sulfonyl Chloride Triflate for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of (4-pyridylmethyl)sulfonyl chloride triflate, a versatile and highly reactive bifunctional reagent. It is designed for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's properties, synthesis, and applications. We will delve into its core chemical characteristics, mechanistic behavior, and provide field-proven protocols to empower your research and development endeavors.
Introduction: The Strategic Advantage of a Bifunctional Reagent
(4-Pyridylmethyl)sulfonyl chloride triflate is a unique chemical entity that combines two highly valuable functional groups within a single molecule: a reactive sulfonyl chloride and a pyridinium triflate salt. This dual-functionality makes it an exceptional tool in synthetic chemistry. The sulfonyl chloride group serves as a powerful electrophile for forming stable sulfonamide, sulfonate ester, and other sulfur-containing linkages.[1][2][3] Concurrently, the pyridinium triflate moiety enhances the compound's electrophilicity, solubility in organic solvents, and provides a handle for further functionalization or for influencing the physicochemical properties of the final product.[4][5][6]
This reagent has found significant utility across several scientific domains:
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Drug Discovery: As a building block for sulfonamide-based therapeutics, which are prevalent in a wide range of pharmaceuticals.[3][7][8]
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Bioconjugation: For linking biological macromolecules to create targeted drug delivery systems or diagnostic tools.[3][7][9]
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Materials Science: In the synthesis and modification of advanced polymers and coatings to impart specific chemical properties.[3][7][9]
This guide offers a detailed examination of its synthesis, reactivity, and practical applications, grounded in established chemical principles.
Physicochemical and Safety Profile
A clear understanding of a reagent's properties is foundational to its effective and safe use. The key characteristics of (4-pyridylmethyl)sulfonyl chloride triflate are summarized below.
Table 1: Core Properties and Identification
| Property | Value | Source(s) |
| CAS Number | 130820-89-2 | [3][7][10] |
| Molecular Formula | C₆H₆ClNO₂S·CHF₃O₃S (or C₇H₇ClF₃NO₅S₂) | [3][11] |
| Molecular Weight | 341.71 g/mol | [3] |
| Appearance | Reddish-yellow liquid or a solid with a melting point of 116-118 °C. The physical state may vary based on purity and specific batch. | [3][12] |
| Purity | Typically ≥90% (by NMR) | [3] |
| Storage | Store at 2-8 °C under a dry, inert atmosphere (e.g., nitrogen). Keep container tightly closed in a dry, well-ventilated area. Moisture-sensitive. | [3][13][14][15] |
Table 2: Hazard and Safety Information
| Hazard | Description | Precautionary Action | Source(s) |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield. Work in a chemical fume hood. | [13][14] |
| Reactivity | Reacts violently with water, liberating toxic gas. Incompatible with strong bases, alcohols, and strong oxidizing agents. | Keep away from water and incompatible materials. Use anhydrous solvents and reagents. | [13][14] |
| Irritation | May cause respiratory irritation. Lachrymator (induces tears). | Do not breathe mist, vapors, or spray. Ensure adequate ventilation and use a chemical fume hood. | [13][14] |
| Handling | Ingestion is harmful. | Do not ingest. Wash hands thoroughly after handling. | [13] |
Synthesis of (4-Pyridylmethyl)sulfonyl Chloride Triflate
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 4-pyridinemethanethiol.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (4-pyridylmethyl)sulfonyl chloride triflate from 4-pyridinemethanethiol.
Materials:
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4-Pyridinemethanethiol
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N-Chlorosuccinimide (NCS)
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Tetrabutylammonium chloride (TBAC)
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Water (deionized)
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Dichloromethane (DCM, anhydrous)
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Trifluoromethanesulfonic acid (TfOH)
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Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Oxidative Chlorination to form (4-Pyridylmethyl)sulfonyl Chloride [19]
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-pyridinemethanethiol (1.0 equiv.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
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Causality: Anhydrous conditions prevent premature hydrolysis of the sulfonyl chloride product. The low temperature helps to control the exothermicity of the oxidation reaction.
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Reagent Addition: In a separate flask, prepare a solution of N-chlorosuccinimide (NCS, 3.0 equiv.) and tetrabutylammonium chloride (TBAC, 0.1 equiv.) in a mixture of DCM and water. Add this solution dropwise to the cooled thiol solution over 30 minutes.
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Causality: NCS is the oxidizing and chlorinating agent. Water is required for the reaction mechanism, and TBAC acts as a phase-transfer catalyst to facilitate the reaction between the aqueous and organic components.[19]
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-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting thiol is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy excess NCS. Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-pyridylmethyl)sulfonyl chloride free base.
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Self-Validation: The distinct spots of the thiol starting material and the sulfonyl chloride product on a TLC plate provide a clear indication of reaction completion.
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Step 2: Formation of the Triflate Salt
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Setup: Immediately re-dissolve the crude sulfonyl chloride from Step 1 in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.
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Causality: The sulfonyl chloride is moisture-sensitive; proceeding without delay and under anhydrous conditions is critical to prevent degradation.
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Protonation: Add triflic acid (TfOH, 1.0 equiv.) dropwise to the solution. A precipitate may form upon addition.
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Causality: Triflic acid is a strong, non-nucleophilic acid that will protonate the basic pyridine nitrogen to form the stable pyridinium triflate salt. The triflate anion is a very poor nucleophile, which prevents it from reacting with the electrophilic sulfonyl chloride.[20]
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Isolation: Stir the mixture at 0 °C for 30 minutes. If a precipitate has formed, it can be collected by filtration, washed with cold, anhydrous diethyl ether, and dried under vacuum. If no precipitate forms, the solvent can be carefully removed under reduced pressure to yield the final product.
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Self-Validation: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the pyridylmethyl, sulfonyl chloride, and triflate moieties in the correct ratio.
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Core Reactivity and Mechanistic Pathways
The utility of (4-pyridylmethyl)sulfonyl chloride triflate stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. It readily undergoes nucleophilic substitution with a wide range of nucleophiles.[1][2]
Caption: Workflow for a typical sulfonamide synthesis.
Procedure:
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Setup: Dissolve (4-pyridylmethyl)sulfonyl chloride triflate (1.0 equiv.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
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Addition of Nucleophile: Add benzylamine (1.1 equiv.) to the solution, followed by the dropwise addition of triethylamine (1.5 equiv.).
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Causality: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. TEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion. [2]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.
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-
Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and brine.
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Self-Validation: The aqueous washes remove impurities. The HCl wash protonates basic compounds (benzylamine, TEA), transferring them to the aqueous layer. The NaHCO₃ wash neutralizes any residual acid.
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-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzyl-(4-pyridylmethyl)sulfonamide.
Conclusion
(4-Pyridylmethyl)sulfonyl chloride triflate is a powerful and versatile reagent with significant potential in advanced chemical synthesis. Its bifunctional nature, combining a highly reactive sulfonyl chloride with a tunable pyridinium moiety, provides chemists with a strategic tool for constructing complex molecules. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely leverage its properties to accelerate innovation in drug discovery, materials science, and beyond.
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